1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with a unique structure that combines a pyrazolo[3,4-d]pyrimidine core with a methoxyphenyl and a propan-2-yloxypropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step may involve a substitution reaction where a methoxyphenyl group is introduced to the core structure.
Attachment of the propan-2-yloxypropyl group: This can be done through an alkylation reaction using suitable reagents and conditions.
Industrial production methods would involve scaling up these reactions while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the desired transformation. The major products formed from these reactions would depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application being studied.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-N-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)propan-1-ol: This compound has a similar methoxyphenyl group but lacks the pyrazolo[3,4-d]pyrimidine core and the propan-2-yloxypropyl group.
3-(4-hydroxy-3-methoxyphenyl): This compound has a similar methoxyphenyl group but differs in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H23N5O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H23N5O2/c1-13(2)25-10-4-9-19-17-16-11-22-23(18(16)21-12-20-17)14-5-7-15(24-3)8-6-14/h5-8,11-13H,4,9-10H2,1-3H3,(H,19,20,21) |
InChI Key |
NDWXXZUPMFDNJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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